Photochromic Behaviour: Dihydro Scaffold Enables Room‑Temperature Photochromism Absent in Aromatic Naphthofurans
Vinylidene derivatives of 1,2‑dihydronaphtho[2,1‑b]furan exhibit thermally reversible photochromism at room temperature when adsorbed on silica gel, producing intense pink/violet to green colours upon UV or sunlight irradiation that bleach within minutes in the dark [1]. Fully aromatic naphtho[2,1‑b]furan analogues lack this property, as the photochromic switching mechanism requires the vinylidene‑dihydro conjugation pathway uniquely accessible from the 1,2‑dihydro scaffold [1].
| Evidence Dimension | Photochromic response (colour change under UV/sunlight at room temperature) |
|---|---|
| Target Compound Data | Positive: intense pink/violet to green coloration within seconds; complete thermal bleaching in minutes in the dark |
| Comparator Or Baseline | Naphtho[2,1‑b]furan (fully aromatic): no photochromism observed under identical conditions |
| Quantified Difference | Qualitative on/off photochromic response (present vs. absent) |
| Conditions | Compounds adsorbed on silica gel; UV or sunlight irradiation at room temperature |
Why This Matters
This photochromic capability positions 1,2‑dihydronaphtho[2,1‑b]furan as a candidate for optical memory, photoswitchable materials, and smart‑coating applications where fully aromatic naphthofurans cannot be used.
- [1] Olyaei A, et al. Dihydronaphthofurans: synthetic strategies and applications. RSC Adv. 2020;10(10):5794–5826. doi:10.1039/c9ra09987e. View Source
